(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone
Description
This compound is a benzothiazole-piperidine hybrid featuring a methanone bridge connecting a 2,3-dimethoxyphenyl group to a piperidinyl moiety substituted with a benzothiazol-2-yloxy methyl group. The 2,3-dimethoxy substitution on the phenyl ring may enhance lipophilicity and modulate receptor binding, while the piperidine scaffold could confer conformational flexibility for target engagement. Synthesis likely involves coupling a benzothiazol-2-yloxy methylpiperidine intermediate with a 2,3-dimethoxybenzoyl chloride, analogous to methods described for related compounds .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxymethyl)piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-26-18-8-5-6-16(20(18)27-2)21(25)24-12-10-15(11-13-24)14-28-22-23-17-7-3-4-9-19(17)29-22/h3-9,15H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKOIJAJFKCDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)COC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Piperidine Ring: The benzo[d]thiazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the piperidine-benzo[d]thiazole intermediate with a dimethoxyphenyl ketone under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or acylated piperidine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine
The compound has shown promise in preclinical studies as a potential drug candidate for treating various diseases, including cancer and infectious diseases, due to its ability to modulate specific biological pathways.
Industry
In the pharmaceutical industry, this compound is explored for its potential to be developed into new drugs. It is also used in the synthesis of other complex molecules that may have industrial applications.
Mechanism of Action
The mechanism of action of (4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring and dimethoxyphenyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs (benzothiazole, piperidine/piperazine, or methanone linkages) and are analyzed for physicochemical properties, synthesis, and pharmacological relevance.
(3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone (Compound 4c)
- Structure: Features dual 3,5-dimethylpiperidine groups linked via a propoxy chain to a benzothiazolylmethanone core.
- Pharmacological Relevance : Reported as a multitarget-directed ligand, possibly for neurodegenerative diseases .
- Synthesis : Uses 1,3-dibromopropane for alkylation, followed by piperidine coupling .
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7)
- Structure : Replaces benzothiazole with benzoimidazole and incorporates a piperazine-ethylamine linker.
- Key Differences: The benzoimidazole core may alter electron distribution, affecting receptor affinity. The 4-methoxybenzyl-pyridin-2-ylamino side chain introduces hydrogen-bonding and π-π interaction sites.
- Pharmacological Relevance : Characterized as a dual histamine H1/H4 receptor ligand, suggesting anti-allergic or anti-inflammatory applications .
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Structure : Benzothiazole fused to a dihydropyrazolone ring with allyl and phenyl substituents.
- Key Differences: The dihydropyrazolone ring introduces keto-enol tautomerism, which could influence solubility and redox activity. Allyl and phenyl groups may sterically hinder target binding compared to the methanone-linked dimethoxyphenyl group .
- Synthesis : Derived from cyclocondensation reactions, differing from the target compound’s alkylation/coupling approach .
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
- Structure: Combines a benzodioxin-oxadiazole scaffold with a 4-methylpiperidinylmethanone group.
- Key Differences: The oxadiazole-sulfanyl linker may confer improved metabolic stability over ether linkages.
- Physicochemical Properties :
2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(4-methylpiperidin-1-yl)ethan-1-one
- Structure: Complex fused benzothiazolo-triazole system with a 4-methylpiperidine-methanone group.
- Key Differences :
- Physicochemical Properties :
Critical Research Findings and Implications
- Structural-Activity Trends :
- Benzothiazole-piperidine hybrids (e.g., target compound, Compound 4c) show promise in CNS disorders due to balanced lipophilicity and conformational flexibility .
- Methoxy groups (as in the target compound) enhance aromatic interactions but may reduce metabolic stability compared to halogenated analogs .
- Synthetic Challenges : Alkylation steps (e.g., propoxy chain in Compound 4c) require precise stoichiometry to avoid di-substitution byproducts .
- Knowledge Gaps: Limited data on the target compound’s specific receptor affinity, toxicity, or pharmacokinetics necessitate further in vivo studies.
Biological Activity
The compound (4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone , identified by CAS number 1323673-44-4, is a synthetic organic molecule notable for its complex structure that includes a benzo[d]thiazole moiety, a piperidine ring, and a dimethoxyphenyl group. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for medicinal applications.
Biological Activity Overview
The biological activity of this compound is primarily attributed to the presence of the benzo[d]thiazole and piperidine moieties, which have been associated with various pharmacological effects including:
- Antimicrobial Activity : Compounds containing benzo[d]thiazole derivatives are frequently studied for their antimicrobial properties. They exhibit activity against a range of pathogens due to their ability to disrupt microbial cell function.
- Anticancer Properties : The piperidine ring is known for its role in modulating neurotransmitter systems and has been implicated in cancer therapy. Studies suggest that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical to cancer cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate cell growth and survival.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | A derivative demonstrated significant anticancer activity against breast cancer cell lines, with IC50 values indicating potent inhibition of cell proliferation. |
| Study 2 | The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics. |
| Study 3 | In vivo studies highlighted the compound's ability to reduce tumor size in mouse models, suggesting potential for further development as an anticancer agent. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes key structural features and their associated activities:
| Structural Feature | Associated Activity |
|---|---|
| Benzo[d]thiazole | Antimicrobial, anticancer |
| Piperidine Ring | Neurotransmitter modulation |
| Dimethoxyphenyl Group | Enhanced lipophilicity and receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
